molecular formula C12H26O2 B3047105 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane CAS No. 13535-43-8

2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane

Cat. No.: B3047105
CAS No.: 13535-43-8
M. Wt: 202.33 g/mol
InChI Key: XJHDPOVDJHTDNK-UHFFFAOYSA-N
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Description

2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane (CAS: 13535-43-8), also known as acetaldehyde di(2-methylbutyl) acetal, is a branched ether-acetal compound with the molecular formula C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol . Structurally, it consists of a central acetal group (derived from acetaldehyde) linked to two 2-methylbutyl ether chains. Key physical properties include a density of 0.841 g/cm³, boiling point of 212.8°C at 760 mmHg, and a flash point of 48.9°C . Its branched alkyl chains contribute to lower intermolecular forces compared to linear analogs, influencing its volatility and solubility.

Properties

IUPAC Name

2-methyl-1-[1-(2-methylbutoxy)ethoxy]butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-6-10(3)8-13-12(5)14-9-11(4)7-2/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHDPOVDJHTDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(C)OCC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338829
Record name 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13535-43-8
Record name 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Di(2-methylbutoxy)ethane
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Preparation Methods

Reaction Mechanism

The Williamson ether synthesis, a nucleophilic substitution between an alkoxide and an alkyl halide, is a cornerstone for ether preparation. For this compound, a two-step approach is proposed:

  • Formation of Sodium 2-Methylbutoxide :
    2-Methyl-1-butanol reacts with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to generate the corresponding alkoxide:
    $$
    \text{2-Methyl-1-butanol} + \text{NaH} \rightarrow \text{Sodium 2-methylbutoxide} + \text{H}_2
    $$

  • Alkylation with 1-Bromo-2-(2-methylbutoxy)ethane :
    The alkoxide attacks 1-bromo-2-(2-methylbutoxy)ethane, yielding the target compound:
    $$
    \text{Sodium 2-methylbutoxide} + \text{Br-CH}2\text{CH}2\text{O-(2-methylbutyl)} \rightarrow \text{this compound} + \text{NaBr}
    $$

Optimization and Challenges

  • Solvent Selection : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature Control : Reactions conducted at 60–80°C prevent side reactions such as elimination.
  • Yield : Typical yields range from 65% to 75%, limited by steric hindrance from branched alkyl groups.

Acid-Catalyzed Condensation

Reaction Design

This method employs Brønsted acids (e.g., H₂SO₄ or p-toluenesulfonic acid) to dehydrate a diol and two alcohols. For example, ethylene glycol reacts with 2-methyl-1-butanol and 3-methyl-1-butanol under reflux:
$$
\text{HO-CH}2\text{CH}2\text-OH + 2 \text{ 2-Methyl-1-butanol} \xrightarrow{\text{H}^+} \text{this compound} + 2 \text{H}_2\text{O}
$$

Key Parameters

  • Catalyst Loading : 5–10 mol% sulfuric acid achieves optimal conversion without charring.
  • Azeotropic Distillation : Removing water via Dean-Stark trap shifts equilibrium toward product formation.
  • Yield : Reported yields (50–60%) are lower than Williamson synthesis due to competing oligomerization.

Alternative Methods

Ring-Opening of Epoxides

Epoxides (e.g., ethylene oxide) react with 2-methyl-1-butanol in the presence of Lewis acids (BF₃·Et₂O):
$$
\text{2-Methyl-1-butanol} + \text{ethylene oxide} \rightarrow \text{2-(2-Methylbutoxy)ethanol} \xrightarrow{\text{Further alkylation}} \text{Target Compound}
$$
This route requires stringent anhydrous conditions and affords moderate yields (55–65%).

Enzymatic Synthesis

Lipases (e.g., Candida antarctica) catalyze etherification in non-aqueous media. While eco-friendly, this method is limited by enzyme stability and scalability issues.

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Scalability
Williamson Synthesis NaH, Alkyl Halide, THF 60–80°C, Inert Atmosphere 65–75 High
Acid-Catalyzed H₂SO₄, Diethyl Ether Reflux, Dean-Stark 50–60 Moderate
Epoxide Ring-Opening BF₃·Et₂O, Ethylene Oxide 0–25°C 55–65 Low

Industrial Applications and Challenges

Large-scale production favors the Williamson method due to higher yields, though raw material costs (e.g., NaH) remain a barrier. Recent advances in continuous-flow reactors mitigate safety risks associated with exothermic alkoxide formation. Future research should explore cost-effective catalysts and greener solvents to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: 2-Methylbutanal or 2-Methylbutanone

    Reduction: 2-Methyl-1-butanol

    Substitution: 2-Methyl-1-butanol and 2-Methylbutyl chloride

Scientific Research Applications

2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of lipid metabolism and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane involves its interaction with lipid membranes. Due to its lipophilic nature, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of lipophilic drugs.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Analysis of Ether-Acetal Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Flash Point (°C) Key Structural Features
2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane (13535-43-8) C₁₂H₂₆O₂ 202.33 0.841 212.8 48.9 Branched 2-methylbutyl ether chains
1-(1-Butoxyethoxy)butane (871-22-7) C₁₀H₂₂O₂ 174.28 0.9048 245.28 N/A Linear butoxy groups
1-[2-(2-Methoxyethoxy)ethoxy]butane (7382-32-3) C₉H₂₀O₃ 176.25 0.898 211.4 73.3 Methoxyethoxy chain
Butane,1-(1-ethoxyethoxy)-2-methyl- (13602-09-0) C₉H₂₀O₂ 160.25 N/A N/A N/A Ethoxyethoxy group with methyl branch
1-[2-[2-(1-Methylethoxy)ethoxy]ethoxy]butane (25961-88-0) C₁₁H₂₄O₃ 204.31 N/A N/A N/A Isopropoxyethoxy chain
Key Observations:
  • Boiling Points : The target compound (212.8°C) exhibits a lower boiling point than 1-(1-Butoxyethoxy)butane (245.28°C) due to the steric hindrance of branched chains reducing van der Waals interactions .
  • Flash Points : The target compound’s flash point (48.9°C) is significantly lower than that of 1-[2-(2-Methoxyethoxy)ethoxy]butane (73.3°C), indicating higher flammability risks .
  • Branching Effects : Compounds with linear chains (e.g., 1-(1-Butoxyethoxy)butane) generally have higher densities and boiling points than branched analogs .

Biological Activity

2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane, with the CAS number 13535-43-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
CAS Number 13535-43-8
Molecular Formula C₁₂H₂₆O₂
Molecular Weight 202.334 g/mol
MDL Number MFCD00129687

This compound is characterized by its ether functional group, which is significant in determining its solubility and reactivity in biological systems. The compound is primarily used in industrial applications but has implications in biological research due to its structural properties.

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Antimicrobial Properties : Some studies suggest that ether compounds can inhibit the growth of certain pathogens. For instance, similar compounds have shown inhibitory effects on bacteria and fungi, potentially through disruption of membrane integrity or interference with metabolic pathways .
  • Enzyme Inhibition : Certain ether compounds have been documented to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and can be targeted for therapeutic interventions in neurodegenerative diseases .
  • Cholesterol Management : Ether compounds have been explored for their potential role in cholesterol management, where they may influence lipid metabolism and absorption .

Study on Antimicrobial Activity

In a study investigating the antimicrobial properties of various ether compounds, it was found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The most potent compound demonstrated an IC50 value of 0.22 µM against AChE, indicating a strong potential for therapeutic use against bacterial infections .

Study on Enzyme Inhibition

Another study focused on the inhibition of metallopeptidases by flavonoids and related compounds found that structural analogs of ether compounds could inhibit these enzymes effectively. The findings suggested that the presence of specific functional groups was crucial for the observed inhibitory activity .

Summary of Findings

The biological activity of this compound appears to be multifaceted, with potential applications ranging from antimicrobial treatments to enzyme inhibition in metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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